N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
CAS No.: 626216-42-0
Cat. No.: VC21510641
Molecular Formula: C10H18N2O
Molecular Weight: 182.26g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626216-42-0 |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26g/mol |
| IUPAC Name | N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H18N2O/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3 |
| Standard InChI Key | KMMNJQOFNFWIQZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)CNCCN(C)C |
| Canonical SMILES | CC1=CC=C(O1)CNCCN(C)C |
Introduction
Chemical Identity and Structural Characteristics
N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine features a distinctive molecular architecture combining a furan ring with diamine functionality. This section outlines its fundamental structural parameters and identifiers essential for chemical database referencing and regulatory documentation.
Basic Identification Parameters
The compound is characterized by several unique identifiers that establish its chemical identity within scientific and regulatory contexts.
| Parameter | Value |
|---|---|
| CAS Number | 626216-42-0 |
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine |
Table 1: Key identification parameters of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
Structural Descriptors
The compound's structure can be represented through various chemical notations that enable computational analysis and database searching.
| Structural Descriptor | Value |
|---|---|
| Standard InChI | InChI=1S/C10H18N2O/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3 |
| Standard InChIKey | KMMNJQOFNFWIQZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)CNCCN(C)C |
| Canonical SMILES | CC1=CC=C(O1)CNCCN(C)C |
| PubChem Compound ID | 1819114 |
Table 2: Structural notation systems for N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
The compound features a furan ring (a five-membered aromatic heterocycle containing oxygen) with a methyl substituent at the 5-position. This furan moiety is connected via a methylene bridge to a secondary amine, which is further linked to an ethyl chain terminating in a dimethylamine group. This structural arrangement contributes to the compound's ability to interact with various biological targets through hydrogen bonding, π-interactions, and other non-covalent forces.
Physicochemical Properties
The physical and chemical properties of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine determine its behavior in various experimental conditions and biological systems. Understanding these properties is crucial for applications in research and pharmaceutical development.
Physical Properties
N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine presents as a colorless to pale yellow liquid with a distinctive aroma characteristic of many furan derivatives. Its physical state facilitates its use in various laboratory protocols, particularly those requiring liquid handling techniques .
Solubility Profile
The compound exhibits an advantageous solubility profile for biochemical applications, being soluble in both aqueous environments and organic media.
| Solvent Type | Solubility |
|---|---|
| Water | Soluble |
| Alcohols (e.g., methanol, ethanol) | Soluble |
| Ethers | Soluble |
| Ketones | Soluble |
Table 3: Solubility profile of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
This versatile solubility enables its application across diverse experimental conditions, from aqueous biological assays to organic synthesis reactions.
Chemical Reactivity
The compound demonstrates characteristic amine reactivity, primarily through its secondary and tertiary amine functionalities. These nitrogen centers can participate in various chemical transformations:
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Nucleophilic substitution reactions
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Acid-base interactions (forming salts with acids)
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Acylation reactions with esters and related compounds
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Alkylation processes
The furan ring introduces additional reactivity patterns, including potential for electrophilic aromatic substitution reactions and Diels-Alder cycloadditions under appropriate conditions.
Applications and Research Significance
N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine has demonstrated value in specific research domains, with potential for broader applications based on its structural features and reactivity profile.
Established Applications
The compound has found application in several key research areas:
Biochemical Research Applications
N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine has demonstrated utility in proteomics research, particularly for:
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Protein labeling studies - The compound can serve as a tag for tracking protein distribution and interactions
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Affinity-based protein isolation - Its structure enables attachment to solid supports for protein purification
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Structural biology investigations - The compound can be used to probe protein binding sites
Pharmaceutical Research Applications
The compound has shown promise in pharmaceutical development contexts:
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As a scaffold for medicinal chemistry exploration
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In drug delivery systems research
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As a potential pharmacophore in drug discovery programs
Structure-Activity Relationships
Understanding the relationship between the structure of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine and its biological activity can provide insights into its functionality and guide the development of related compounds with enhanced properties.
Key Structural Features
Several structural elements contribute to the compound's properties and potential biological activities:
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Furan Ring: The aromatic heterocycle provides a rigid, planar region that can participate in π-stacking interactions with aromatic amino acid residues in proteins
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Methyl Substituent: The 5-methyl group on the furan ring influences the electron density distribution and lipophilicity of this moiety
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Flexible Ethane-1,2-diamine Linker: This component provides conformational flexibility, potentially allowing the compound to adapt to various binding environments
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Tertiary Amine: The dimethylamine group can act as a hydrogen bond acceptor and may contribute to pH-dependent behavior in biological systems
Analogous Compounds
Examination of structurally related compounds provides context for understanding the potential activity profile of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine.
| Compound | CAS Number | Structural Difference | Noted Properties |
|---|---|---|---|
| N,N-Dimethyl-N'-(tetrahydrofuran-2-ylmethyl)ethane-1,2-diamine | 915921-74-3 | Contains a saturated tetrahydrofuran ring instead of furan | Used in similar research applications; exhibits different conformational preferences |
| N₁-Benzyl-N₂-[(furan-2-yl)methyl]ethane-1,2-diamine | 627522-78-5 | Contains a benzyl group and unsubstituted furan ring | Exhibits significant biological activity; studied as enzyme inhibitor and receptor modulator |
Table 4: Structurally related compounds and their comparative properties
These structural relationships highlight how subtle modifications to the core structure can influence chemical reactivity, biological activity, and research applications.
| Supplier | Catalog/ID | Available Quantities | Purity Specification | Usage Restriction |
|---|---|---|---|---|
| Vulcan Chemicals | VC21510641 | Not specified | Not specified | For research use only. Not for human or veterinary use |
| Aaron Chemicals | AR00EBIQ | 50mg to 1g | Not specified | Research purposes |
| EOS Med Chem | Not specified | Stock of 434g | Not specified | Research purposes |
Table 5: Commercial availability of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
Research Grade Specifications
The compound is typically supplied as a research-grade chemical, with documentation including:
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Certificate of Analysis (CoA) confirming identity and purity
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Safety Data Sheet (SDS) detailing handling precautions
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Spectral data (NMR, MS, IR) for identity confirmation
This information supports researchers in ensuring the quality and suitability of the compound for specific experimental applications.
Future Research Directions
Given the structural features and preliminary applications of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine, several promising research directions can be identified.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights into:
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The impact of furan ring substitution patterns on biological activity
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The optimal length and composition of the linker region
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The influence of various amine substitution patterns on target binding
Methodological Development
The compound could serve as a model structure for developing:
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Novel synthetic methodologies for functionalized furans
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Improved analytical techniques for amine detection
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New approaches to protein labeling and tracking
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